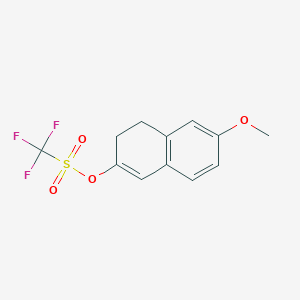
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 6-Methoxy-3,4-dihydronaphthalen-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 6-Methoxy-3,4-dihydronaphthalen-2-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.
Reduction Products: The primary product is 6-Methoxy-3,4-dihydronaphthalen-2-ol.
Aplicaciones Científicas De Investigación
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is utilized in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate involves its role as an electrophile in substitution reactions . The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is leveraged in various synthetic applications to introduce functional groups into organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
Uniqueness
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers . This uniqueness makes it valuable in targeted synthetic applications where specific reactivity is required .
Propiedades
Número CAS |
203442-90-4 |
|---|---|
Fórmula molecular |
C12H11F3O4S |
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
(6-methoxy-3,4-dihydronaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O4S/c1-18-10-4-2-9-7-11(5-3-8(9)6-10)19-20(16,17)12(13,14)15/h2,4,6-7H,3,5H2,1H3 |
Clave InChI |
NBURCZHPWDNTNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(CC2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


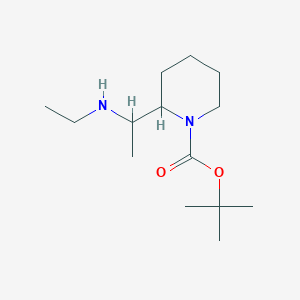
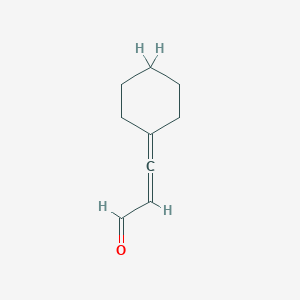
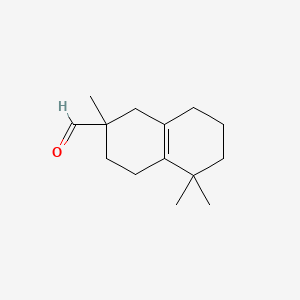

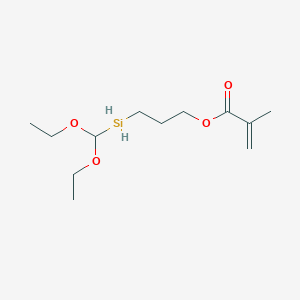
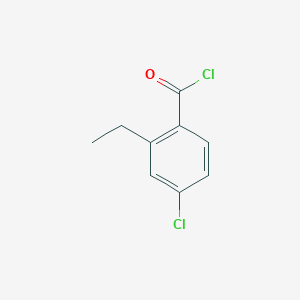
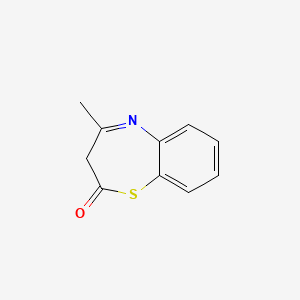
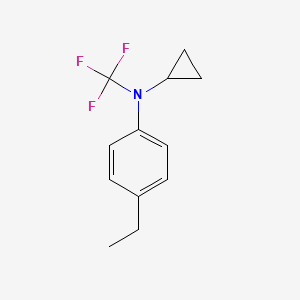
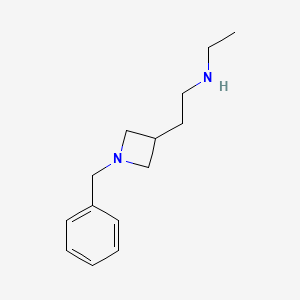
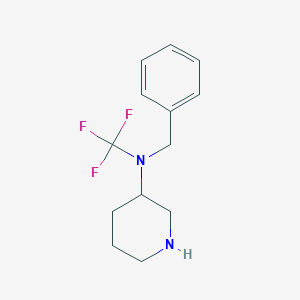
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
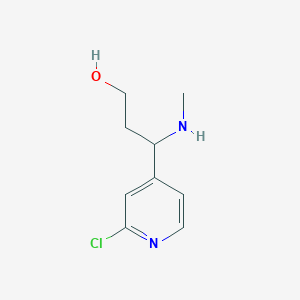
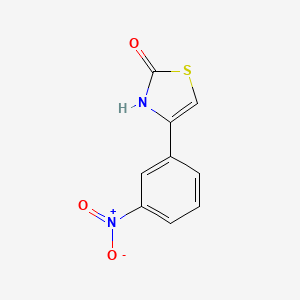
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
